1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
The compound “1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H16N4O4 and a molecular weight of 304.3 .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the carbonylation of 7-iodo derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-ones, catalyzed by Pd(dppf)Cl2 . This reaction is followed by alkaline hydrolysis to transform the resulting methyl esters into the corresponding carboxylic acids .Scientific Research Applications
Blood Coagulation Inhibition
Derivatives of this compound, such as apixaban, have been identified as highly potent, selective, efficacious, and orally bioavailable inhibitors of blood coagulation factor Xa . This application is crucial in the management of thrombotic disorders.
Proteomics Research
This compound is used in proteomics research as a biochemical tool. Its molecular structure allows for the study of protein interactions and functions, which is essential in understanding cellular processes .
Drug Development
The compound’s unique structure makes it a valuable scaffold for drug development. Its molecular framework can be modified to enhance drug properties like selectivity, potency, and pharmacokinetics for various therapeutic targets .
Molecular Weight Determination
With a precise molecular weight of 304.3, this compound serves as a reference material in mass spectrometry for accurate molecular weight determination of other compounds .
Chemical Synthesis
It is also used in chemical synthesis as a building block. Its reactive sites allow for the creation of a wide range of complex molecules, which can be used in further pharmaceutical research and development .
Biochemical Studies
As a biochemical, it is utilized in studies that explore the fundamental aspects of biochemistry, including enzyme kinetics, receptor-ligand interactions, and metabolic pathways .
Future Directions
The compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones, which have been studied extensively in the biomedical field due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have potential significance in combinatorial and medicinal chemistry . Future research could explore the biological activity of this specific compound and its potential applications in medicine or other fields.
properties
IUPAC Name |
1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-7-18-11(12(19)15-8)6-10(16-18)13(20)17-4-2-9(3-5-17)14(21)22/h6-7,9H,2-5H2,1H3,(H,15,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBRCCMUYAPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid |
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